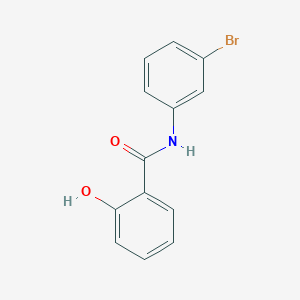![molecular formula C6I2O2S2 B8339524 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused thiophene ring system with iodine atoms at the 3 and 6 positions and carbonyl groups at the 2 and 5 positions. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione typically involves halogenation and oxidation reactions. One common method includes the halogenation of thieno[3,2-b]thiophene derivatives followed by oxidation to introduce the carbonyl groups. For instance, starting from thieno[3,2-b]thiophene, bromination followed by iodination can be performed to introduce the halogen atoms. Subsequent oxidation using reagents like potassium permanganate or chromium trioxide can yield the desired dione structure .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions like the Suzuki or Negishi coupling.
Oxidation and Reduction: The compound can undergo further oxidation or reduction to modify its electronic properties.
Ring-Opening Reactions: Under specific conditions, the thiophene ring can be opened to form polyfunctionalized derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts and organoboron or organozinc reagents are commonly used in coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thieno[3,2-b]thiophene derivatives with various functional groups.
- Polyfunctionalized thiophenes and enediynes from ring-opening reactions .
科学研究应用
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for the development of small band gap polymers with p-channel and ambipolar charge transport characteristics.
Biological Applications: Potential use in the synthesis of biologically active compounds due to its heterocyclic structure.
作用机制
The mechanism by which 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione exerts its effects is primarily related to its electronic properties. The presence of iodine atoms and carbonyl groups influences the compound’s electron density and conjugation, making it an effective electron acceptor in donor-acceptor systems . This property is crucial for its performance in organic electronic devices, where it facilitates charge transport and enhances device efficiency .
相似化合物的比较
3,6-Dibromothieno[3,2-b]thiophene: Similar structure but with bromine atoms instead of iodine.
Thieno[3,2-b]thiophene-2,5-dione: Lacks the halogen atoms, affecting its electronic properties.
Thieno[3,2-b]thiophene derivatives: Various derivatives with different substituents at the 3 and 6 positions.
Uniqueness: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is unique due to the presence of iodine atoms, which significantly influence its electronic properties and reactivity. The iodine atoms provide opportunities for further functionalization and enhance the compound’s performance in electronic applications .
属性
分子式 |
C6I2O2S2 |
|---|---|
分子量 |
422.0 g/mol |
IUPAC 名称 |
3,6-diiodothieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6I2O2S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 |
InChI 键 |
NKHVKEZDLNSKNF-UHFFFAOYSA-N |
规范 SMILES |
C12=C(C(=O)SC1=C(C(=O)S2)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-piperidin-1-ylmethyl benzamide](/img/structure/B8339463.png)

![6'-hydroxy-4,5-dihydro-3H-[1,3]bipyridinyl-2,6-dione](/img/structure/B8339477.png)
![5-(3-Thienyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one](/img/structure/B8339491.png)
![[7-(Methylsulfanyl)-9H-xanthen-3-YL]methanol](/img/structure/B8339505.png)




![3-Hydroxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8339538.png)

